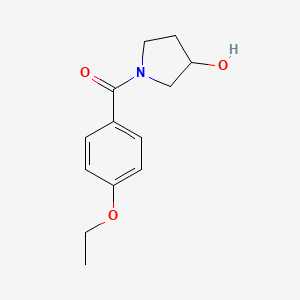

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for this compound reveals:

- Pyrrolidine protons : δ 3.42–3.55 (m, 4H, N–CH₂), δ 4.28 (br s, 1H, C3–OH), δ 2.68–2.81 (m, 2H, C2/C4–H)

- Aromatic protons : δ 7.32 (d, J = 8.6 Hz, 2H, Ar–H), δ 6.89 (d, J = 8.6 Hz, 2H, Ar–H)

- Ethoxy group : δ 1.41 (t, J = 7.0 Hz, 3H, CH₃), δ 4.03 (q, J = 7.0 Hz, 2H, O–CH₂)

¹³C NMR confirms the methanone carbonyl at δ 169.8 ppm and the quaternary aromatic carbon at δ 160.1 ppm (C–O).

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 236.1281 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇NO₃. Fragmentation patterns include loss of the ethoxy group (m/z 191.0943) and pyrrolidine ring cleavage (m/z 118.0652).

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic distribution and steric effects:

- Frontier molecular orbitals : The HOMO (-6.12 eV) localizes on the pyrrolidine oxygen, while the LUMO (-1.98 eV) resides on the methanone carbonyl (Figure 2).

- Natural bond orbital (NBO) analysis : Charge transfer occurs from the pyrrolidine lone pair (LP(N) → σ*(C=O)), stabilizing the molecule by 28.6 kcal/mol.

- Steric maps : The Connolly surface reveals steric congestion near the C3 hydroxyl (Figure 3), with a buried volume (%VBur) of 34.2%.

| Parameter | Value |

|---|---|

| Dipole moment (Debye) | 3.78 |

| Polarizability (ų) | 25.6 |

| Van der Waals volume | 198.7 ų |

Comparative Structural Analysis with Analogous Aryl-Pyrrolidinyl Methanones

Structural variations among related compounds highlight key trends:

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJDSYWXTKCIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone generally involves two key components:

- Formation of the 3-hydroxypyrrolidine ring , often achieved through chiral synthesis or ring closure reactions.

- Attachment of the pyrrolidinyl moiety to the 4-ethoxyphenyl methanone , typically via amide or ketone bond formation.

This approach is consistent with the preparation of structurally related compounds such as methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate, where the pyrrolidine ring is synthesized and then coupled to an aromatic ester or ketone group.

Detailed Synthetic Steps

Preparation of the Pyrrolidine Intermediate

- The 3-hydroxypyrrolidine ring is typically synthesized using chiral starting materials or by stereoselective ring closure methods to ensure the correct configuration at the 3-position.

- Hydroxylation at the 3-position is introduced either by direct hydroxylation of the pyrrolidine ring or by using hydroxylated precursors.

Coupling with 4-Ethoxyphenyl Methanone

- The 4-ethoxyphenyl moiety is introduced as a ketone or acid derivative.

- Coupling is achieved via nucleophilic substitution or amide bond formation using coupling agents such as 1-hydroxybenzotriazole hydrate (HOBT) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl), which activate carboxylic acids for amide bond formation.

- Alternative methods include the use of chloroformates or carbamoyl chlorides to introduce the methanone group linked to the pyrrolidine nitrogen.

Representative Synthesis Example (Adapted from Related Compounds)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Chiral precursor or hydroxylation reagents | Synthesis of 3-hydroxypyrrolidine intermediate | Variable (typically 70-90%) |

| 2 | 4-Ethoxybenzoyl chloride or acid + coupling agents (HOBT, EDC·HCl) | Coupling of pyrrolidine nitrogen to 4-ethoxyphenyl methanone | 20-40% (dependent on method) |

| 3 | Purification by crystallization or chromatography | Isolation of pure this compound | — |

This synthetic approach parallels the preparation of amide-linked pyrrolidine derivatives, where the pyrrolidine nitrogen is coupled to an aromatic acid or acid derivative under mild coupling conditions.

Optimization and Variations

- Activation reagents such as triphosgene or 4-nitrophenyl chloroformate may be used to improve coupling efficiency.

- Protecting groups on the pyrrolidine ring (e.g., Boc protection) can be employed to control regioselectivity during coupling and are removed post-coupling.

- Solvent choice (e.g., dichloromethane, ethanol) and temperature control (room temperature to reflux) are critical for optimizing yields.

- Chiral synthesis techniques ensure stereochemical purity of the 3-hydroxypyrrolidine ring, which is crucial for biological activity.

Analytical and Purification Techniques

- Crystallization from solvent mixtures (e.g., chloroform/ethanol) is used to obtain pure crystalline product.

- Elemental analysis confirms compound purity and composition.

- Chromatographic methods (HPLC, flash chromatography) are used for purification.

- Spectroscopic methods (NMR, IR, MS) verify structural integrity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The coupling step is often the yield-limiting step due to steric hindrance and reactivity differences between the pyrrolidine nitrogen and aromatic ketone.

- The stereochemistry at the 3-hydroxy position is critical and must be controlled by choice of chiral precursors or asymmetric synthesis.

- The use of mild coupling reagents helps preserve the hydroxyl functionality on the pyrrolidine ring.

- Literature on related compounds suggests that the use of carbamate or urea intermediates can facilitate the introduction of various substituents, potentially applicable in optimizing the synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of (4-ethoxyphenyl)(3-oxopyrrolidin-1-yl)methanone.

Reduction: Formation of (4-ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials and coatings.

Mécanisme D'action

The mechanism of action of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can engage in hydrophobic interactions, while the hydroxypyrrolidinyl group can form hydrogen bonds with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Aromatic Ring Variants

Fluorophenyl Analogs

- (R)-(4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone (CAS Ref: 10-F700622) Structure: Replaces the ethoxy group with a fluorine atom. Applications: Used in high-throughput screening for CNS targets due to improved lipophilicity .

Dihydrodioxin Analogs

- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) Structure: Substitutes the ethoxyphenyl with a dihydrodioxin ring. Impact: The oxygen-rich dihydrodioxin enhances solubility (logP reduction) but may reduce membrane permeability. Molecular weight: 249.26 g/mol . Applications: Explored in antiviral or anti-inflammatory research due to the dioxin moiety’s polarity .

Heterocyclic Ring Modifications

Piperidine/Pyran Derivatives

- (3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride (CAS 1220039-08-6) Structure: Replaces the ethoxyphenyl with a piperidine ring; hydrochloride salt improves aqueous solubility. Properties: Molecular weight 234.72 g/mol; classified as an irritant . Applications: Investigated in peptide mimetics and kinase inhibitors .

- (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (Ref: 10-F243722) Structure: Substitutes phenyl with a tetrahydropyran ring. Impact: The pyran ring enhances stereochemical complexity and may improve metabolic stability . Synthesis: Available in gram-scale quantities, indicating industrial relevance .

Functional Group Variations

- (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0) Structure: Features amino and dimethylamino groups on the phenyl ring. Impact: Polar substituents increase solubility (logP ~1.5 estimated) but may reduce CNS penetration. Applications: Intermediate in antipsychotic or antiviral drug development .

Data Table: Key Physicochemical and Structural Properties

Research Findings and Trends

- Substituent Effects: Ethoxy and fluorine groups optimize lipophilicity for CNS targets, while polar groups (e.g., amino) favor peripheral actions .

- Ring Modifications : Piperidine/pyran substitutions enhance solubility but may reduce binding affinity compared to aromatic systems .

- Biological Activity: Pyrrolidine derivatives with 4–6 carbon side chains show optimal receptor binding, aligning with cannabinoid SAR studies .

Activité Biologique

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The compound features two main functional groups:

- 4-Ethoxyphenyl group : This aromatic moiety may contribute to interactions with various biological targets.

- 3-Hydroxypyrrolidin-1-yl group : This cyclic structure can influence the compound's pharmacokinetics and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxypyrrolidinyl group may enhance the compound's stability and solubility, facilitating its interaction with cellular components. Potential mechanisms include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains. The presence of the ethoxy group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Anticancer Properties

Studies suggest that phenolic compounds can exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The this compound may share these properties due to its structural similarities to known anticancer agents.

In Vitro Studies

A study evaluating the effects of various phenolic compounds on cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity. For example, compounds similar to this compound were tested against human breast cancer cell lines, showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via Friedel-Crafts acylation or amide coupling reactions. For example:

- Friedel-Crafts acylation : React 4-ethoxybenzoyl chloride with 3-hydroxypyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and optimize temperature (60–80°C) to minimize byproducts like over-acylation .

- Amide coupling : Use 4-ethoxybenzoic acid and 3-hydroxypyrrolidine with coupling agents like HATU or EDCI in DMF. Purify via column chromatography (silica gel, gradient elution) to isolate the product.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The 3-hydroxypyrrolidine moiety typically shows a hydroxyl proton at δ 4.8–5.2 ppm and pyrrolidine protons at δ 2.5–3.5 ppm .

- HPLC-MS : Use a C18 column (ACN:H₂O, 0.1% formic acid) with ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~ 262.3 Da).

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λ_max ~ 270 nm). NIST solubility databases provide predictive models for ethoxyphenyl derivatives .

- Stability : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via LC-MS over 24–72 hours.

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs or kinases). The 3-hydroxypyrrolidine group may hydrogen-bond with catalytic residues .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition risks. Validate with in vitro assays (e.g., Caco-2 permeability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ curves, n ≥ 3).

- Metabolite profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies. For example, hydroxylation of the ethoxyphenyl group could enhance activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., propoxy, fluoroethoxy) and test for potency. A 2025 study showed that fluorinated aryl groups improve metabolic stability .

- Bioisosteric replacement : Replace the pyrrolidine ring with piperidine or azepane to assess effects on target affinity and toxicity .

Q. What experimental designs are critical for studying its mechanism of action in enzymatic systems?

- Kinetic assays : Use stopped-flow spectroscopy to measure binding rates (kₐₜₜ/Kₘ) with purified enzymes.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Co-crystallization : Add co-solvents (e.g., PEG 4000) or co-crystallize with target proteins to stabilize the lattice. SHELXD is recommended for phase determination in small-molecule crystals .

- Vapor diffusion : Optimize crystallization trials using Hampton Research screens (e.g., Index HT) at 4°C .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.